molecular formula C18H17N3O4S B4213997 3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid

3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid

Cat. No.: B4213997
M. Wt: 371.4 g/mol
InChI Key: PONFEZXVJZXNHU-UHFFFAOYSA-N
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Description

3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid: is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Dimethoxyphenyl Group:

    Thioether Formation: The thiol group is introduced to form the thioether linkage.

    Benzoic Acid Introduction: Finally, the benzoic acid moiety is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the triazole ring or the benzoic acid moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or benzoic acid derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the triazole ring and the benzoic acid moiety.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding or ionic interactions, further modulating the compound’s biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid apart is its combination of a triazole ring, a dimethoxyphenyl group, and a benzoic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-24-14-7-13(8-15(9-14)25-2)16-19-18(21-20-16)26-10-11-4-3-5-12(6-11)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONFEZXVJZXNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NN2)SCC3=CC(=CC=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Reactant of Route 3
3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Reactant of Route 4
3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Reactant of Route 5
3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid

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